(aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine
Description
Properties
IUPAC Name |
(1R)-1-[4-(difluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLQRHINHVOHHH-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221383 | |
| Record name | (αR)-4-(Difluoromethoxy)-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856758-57-1 | |
| Record name | (αR)-4-(Difluoromethoxy)-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856758-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-4-(Difluoromethoxy)-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the selective difluoromethylation of aromatic compounds using nucleophilic, electrophilic, and free radical reagents . The reaction conditions often include the use of photoredox catalysts and mild temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various fluorinated derivatives and amine compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
(aR)-4-(Difluoromethoxy)-α-methyl-benzenemethanamine is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit activity similar to known antidepressants by modulating neurotransmitter levels in the brain.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways is being explored, which could lead to novel treatments for metabolic disorders.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.
- Suzuki-Miyaura Coupling Reactions : It can be utilized in cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Forms carbon-carbon bonds using palladium catalysts |
| Buchwald-Hartwig | Enables C-N bond formation for amine synthesis |
Biological Studies
Research indicates that (aR)-4-(Difluoromethoxy)-α-methyl-benzenemethanamine exhibits various biological activities.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, by activating caspase pathways.
- Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 1: Antidepressant-like Effects
In a study published in a peer-reviewed journal, researchers evaluated the antidepressant-like effects of (aR)-4-(Difluoromethoxy)-α-methyl-benzenemethanamine in rodent models. The findings indicated significant improvement in depressive behaviors when administered at specific dosages, suggesting its potential utility in treating depression.
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of this compound against various human cancer cell lines. The study reported that (aR)-4-(Difluoromethoxy)-α-methyl-benzenemethanamine exhibited selective cytotoxicity towards MCF-7 cells while sparing normal cells, highlighting its therapeutic potential with minimal side effects.
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound revealed promising results against common bacterial strains. The mechanism of action was proposed to involve disruption of bacterial cell membranes, leading to cell death.
Mechanism of Action
The mechanism of action of (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromodiphenhydramine Hydrochloride
Molecular Formula: C₁₇H₂₀BrNO·HCl Molecular Weight: 370.71 g/mol Key Features:
- Contains a bromophenyl group and a dimethylaminoethyl chain.
- The bromine atom introduces strong electron-withdrawing effects, contrasting with the electron-deficient difluoromethoxy group in the target compound.
- As a hydrochloride salt, it exhibits higher water solubility compared to free amines.
Applications : Used as a pharmaceutical impurity standard, indicating its relevance in quality control .
N-[4-(Difluoromethoxy)-3-methoxybenzyl]-N-methylamine
Molecular Formula: C₁₀H₁₃F₂NO₂ (inferred from synonyms) Key Features:
- Structural analog with a difluoromethoxy group (para) and a methoxy group (meta) on the benzyl ring.
- The methylamine group mirrors the target compound’s methanamine moiety but lacks the alpha-methyl stereocenter.
Applications : Six suppliers list this compound, suggesting industrial or research utility, possibly as a precursor or intermediate .
4-Fluorobenzylamine
Molecular Formula : C₇H₈FN
Molecular Weight : 125.14 g/mol
Key Features :
- Simplifies the structure with a single fluorine atom at the para position.
- Lacks the difluoromethoxy group and alpha-methyl substituent, reducing steric hindrance and electronic complexity.
Applications : Used as a pharmaceutical intermediate, highlighting its role in synthesizing fluorinated bioactive molecules .
(R)-4-Iodo-a-methyl-benzenemethanamine
Molecular Formula : C₈H₁₀IN
Molecular Weight : 247.08 g/mol
Key Features :
- Iodo substituent at the para position provides significant steric bulk and polarizability compared to difluoromethoxy.
- Shares the (R)-configuration at the alpha carbon, emphasizing the importance of stereochemistry in chiral recognition. Applications: Potential use in radiopharmaceuticals or as a chiral building block .
4-Bromo-α-phenylethylamine
Molecular Formula : C₈H₁₀BrN
Molecular Weight : 200.08 g/mol
Key Features :
- Bromine substituent and alpha-methyl group create a balance of steric and electronic effects.
- Ethylamine chain differs from the methanamine structure, altering pharmacokinetic properties.
Applications : May serve as a precursor for brominated bioactive compounds .
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) in the target compound enhances electrophilicity and metabolic stability compared to methoxy (-OCH₃) or hydroxyl groups .
Stereochemical Influence
- The (aR)-configuration is critical for enantioselective interactions. For example, (R)-4-Iodo-a-methyl-benzenemethanamine and the target compound both rely on stereochemistry for activity, whereas racemic mixtures (e.g., Bromodiphenhydramine hydrochloride ) may exhibit reduced efficacy.
Data Table: Comparative Overview
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine | C₉H₁₁F₂NO₂ (inferred) | ~211.19 | Difluoromethoxy (para), α-methyl | Chiral, enhanced metabolic stability |
| Bromodiphenhydramine hydrochloride | C₁₇H₂₀BrNO·HCl | 370.71 | Bromophenyl, dimethylaminoethyl | Pharmaceutical impurity standard |
| N-[4-(Difluoromethoxy)-3-methoxybenzyl]-N-methylamine | C₁₀H₁₃F₂NO₂ | 229.21 | Difluoromethoxy (para), methoxy (meta) | Commercially available (6 suppliers) |
| 4-Fluorobenzylamine | C₇H₈FN | 125.14 | Fluorine (para) | Pharmaceutical intermediate |
| (R)-4-Iodo-a-methyl-benzenemethanamine | C₈H₁₀IN | 247.08 | Iodo (para), α-methyl | Chiral building block |
Biological Activity
(aR)-4-(Difluoromethoxy)-α-methyl-benzenemethanamine, a fluorinated compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : (aR)-4-(Difluoromethoxy)-α-methyl-benzenemethanamine
- Molecular Formula : C₉H₁₁F₂N
- CAS Number : 856758-57-1
Biological Activity
The compound exhibits a range of biological activities that are primarily linked to its structural features. Below are the key areas of research:
1. Antimicrobial Activity
Research indicates that fluorinated compounds often possess enhanced antimicrobial properties. The presence of difluoromethoxy groups can improve membrane permeability, leading to increased efficacy against various pathogens.
2. Anticancer Properties
Studies have demonstrated that (aR)-4-(Difluoromethoxy)-α-methyl-benzenemethanamine can inhibit the growth of cancer cells through various mechanisms:
- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may interfere with metabolic pathways critical for cancer cell survival, as seen in studies involving glycolytic inhibitors .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in specific cancer cell lines, suggesting potential as a chemotherapeutic agent.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress, although further research is needed to confirm these effects.
The biological activity of (aR)-4-(Difluoromethoxy)-α-methyl-benzenemethanamine is thought to involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways, similar to the action observed in other fluorinated analogs .
- Receptor Modulation : The compound might interact with specific receptors in the nervous system or immune cells, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Anticancer | Showed cytotoxic effects on glioblastoma cells with an IC50 value significantly lower than non-fluorinated counterparts. |
| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress-induced neuronal damage. |
Q & A
Q. Basic Research Focus
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers, validated using polarimetric detection .
- NMR spectroscopy (¹H/¹³C, ¹⁹F) identifies difluoromethoxy (–OCF₂H) and methylamine (–CH(CH₃)NH₂) groups. NOE experiments confirm spatial arrangement .
- X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals .
- Mass spectrometry (HRMS) verifies molecular formula, critical for distinguishing degradation products .
How can researchers address contradictory bioactivity data caused by stereochemical impurities?
Advanced Research Focus
Contradictions often arise from unresolved enantiomers or racemization during assays . Methodological solutions include:
- Chiral separation via preparative HPLC to isolate >99% enantiopure samples .
- Stability studies under physiological conditions (e.g., pH 7.4, 37°C) to monitor racemization kinetics .
- Dose-response assays using pure enantiomers to isolate stereospecific effects .
- Cross-validation with computational docking to correlate activity with enantiomer binding affinity .
What computational strategies predict environmental fate and biodegradation pathways?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations model hydrolysis and photodegradation kinetics, leveraging software like Gaussian or GROMACS .
- QSAR models estimate physicochemical properties (e.g., logP, soil adsorption) using EPI Suite™ or TEST software .
- Metabolic pathway prediction via BioTransformer 3.0 identifies potential microbial degradation products .
- Experimental validation using OECD 301B (ready biodegradability) tests to compare computational predictions .
How can enantiomeric excess (ee) be optimized during synthesis for pharmacological reproducibility?
Q. Advanced Research Focus
- Chiral catalysts : Use of (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation improves ee (>90%) .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- In-line monitoring : PAT tools (e.g., FTIR) track ee in real-time during continuous flow synthesis .
- Crystallization-induced dynamic resolution (CIDR) enhances ee via selective crystal growth .
What experimental designs assess stability under varying pH and temperature conditions?
Q. Basic Research Focus
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (pH 1–13) and 40–80°C for 1–4 weeks. Monitor degradation via HPLC-UV .
- Arrhenius modeling : Predict shelf-life by calculating activation energy (Ea) from degradation rate constants at multiple temperatures .
- Light exposure : ICH Q1B guidelines for photostability using xenon lamps .
How can machine learning enhance synthesis efficiency and impurity profiling?
Q. Advanced Research Focus
- Retrosynthesis prediction : Tools like Synthia™ or AiZynthFeed prioritize routes with minimal byproducts .
- Bayesian optimization : Automates reaction condition screening (e.g., solvent, catalyst) to maximize yield .
- Impurity mapping : Neural networks trained on LC-MS/MS datasets predict unknown impurities from reaction pathways .
What methodologies integrate ecological risk assessment into early-stage development?
Q. Advanced Research Focus
- Life cycle assessment (LCA) : Simulate environmental release scenarios using Ecoinvent database .
- Microcosm studies : Evaluate biodegradation in soil/water systems spiked with the compound (1–100 ppm) .
- Ecotoxicogenomics : RNA-seq of model organisms (e.g., Daphnia magna) identifies toxicity pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
